molecular formula C18H18FN3O3 B2509971 1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1448133-74-1

1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No. B2509971
CAS RN: 1448133-74-1
M. Wt: 343.358
InChI Key: PMMMIYOASMAAER-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine carboxamide derivatives. It has been studied for its potential use as a therapeutic agent due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

Metabolic and Disposition Studies

Research on compounds like "1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide" often involves studies on metabolism and disposition using techniques like 19F-NMR spectroscopy. These studies support the selection of candidates for further development by elucidating the metabolic fate, excretion balance, and pharmacokinetic properties of potential drug candidates (Monteagudo et al., 2007).

Glucokinase Activators for Diabetes Treatment

Compounds with structural similarities are explored as glucokinase activators, representing a promising potential treatment for Type 2 diabetes. The optimization of novel indazole and pyrazolopyridine-based activators has led to the identification of potent activators with favorable pharmacokinetic properties and in vivo efficacy, highlighting the therapeutic potential of such compounds in managing diabetes mellitus (Pfefferkorn et al., 2012).

Antimicrobial and Antitubercular Activities

New pyrimidine-azetidinone analogues are synthesized for their potential antioxidant, in vitro antimicrobial, and antitubercular activities. These studies aim at designing further antibacterial and antituberculosis active compounds, indicating the significance of azetidine derivatives in combating infectious diseases (Chandrashekaraiah et al., 2014).

Synthesis and Drug Design

The synthesis of novel compounds, including those with azetidine and fluoro-substituted moieties, plays a crucial role in drug design and discovery. These efforts are directed towards developing new therapeutic agents with enhanced pharmacological profiles, such as improved analgesic properties, by chemical modification and optimization of existing drug molecules. The strategic modification of molecular structures aims at optimizing biological properties and addressing specific therapeutic needs (Ukrainets et al., 2015).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-12-5-4-8-20-17(12)21-18(24)13-9-22(10-13)16(23)11-25-15-7-3-2-6-14(15)19/h2-8,13H,9-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMMIYOASMAAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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